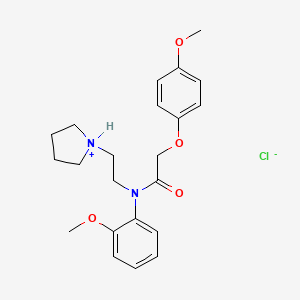
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride is a synthetic compound that belongs to the class of phenoxyacetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline, 2-pyrrolidinoethanol, and 4-methoxyphenoxyacetyl chloride.
Reaction Steps:
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-chlorophenoxyacetamide hydrochloride
- N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-hydroxyphenoxyacetamide hydrochloride
Uniqueness
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of methoxy groups can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
27471-59-6 |
|---|---|
Formule moléculaire |
C22H29ClN2O4 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-26-18-9-11-19(12-10-18)28-17-22(25)24(16-15-23-13-5-6-14-23)20-7-3-4-8-21(20)27-2;/h3-4,7-12H,5-6,13-17H2,1-2H3;1H |
Clé InChI |
WJJDZFYFGJOXTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N(CC[NH+]2CCCC2)C3=CC=CC=C3OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



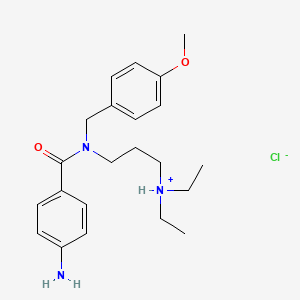

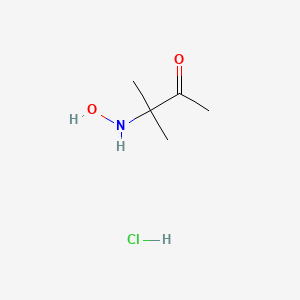
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
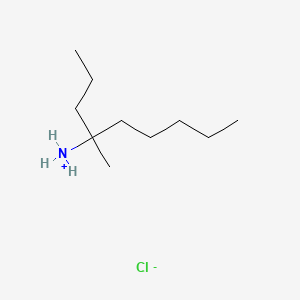

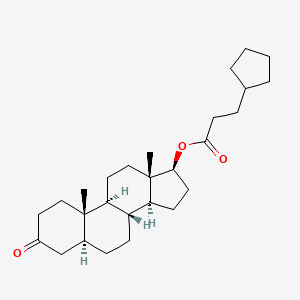
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
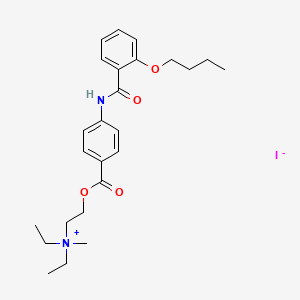
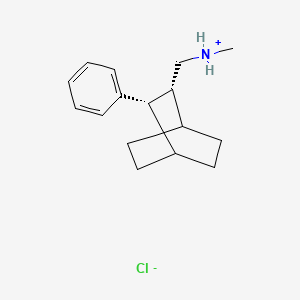
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
![Benzo[c]picene](/img/structure/B15344365.png)

